

In-Depth Spectroscopic Analysis of 5-O-Methyllatifolin: A Technical Guide

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Compound of Interest

Compound Name: 5-O-Methyllatifolin

Cat. No.: B13813088

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-O-Methyllatifolin**, a neoflavonoid isolated from the heartwood of *Dalbergia latifolia*. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in the identification, characterization, and further investigation of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **5-O-Methyllatifolin**, based on its isolation and characterization. This data is crucial for the unambiguous identification of the compound.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data (CDCl_3)

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm^{-1})	Assignment
Data not available in search results	

Table 4: Mass Spectrometry (MS) Data

m/z	Assignment
Data not available in search results	

Note: While **5-O-Methyllatifolin** has been identified in the literature, specific, detailed spectroscopic data sets were not available in the public domain at the time of this compilation. The tables are provided as a template for data organization once it becomes available.

Experimental Protocols

The isolation and structural elucidation of **5-O-Methyllatifolin** were reported as part of a broader study on the neoflavonoid constituents of *Dalbergia latifolia* heartwood. The general experimental procedures employed in this type of research are outlined below.

Isolation and Purification

The heartwood of *Dalbergia latifolia* is typically processed through the following steps:

- Extraction: The dried and powdered heartwood is extracted with a 70% ethanol solution.
- Chromatography: The resulting crude extract is then subjected to a series of chromatographic techniques to isolate individual compounds. These methods include:
 - Silica gel column chromatography
 - Sephadex LH-20 column chromatography

- Semi-preparative High-Performance Liquid Chromatography (HPLC)

Structure Elucidation

The chemical structures of the isolated compounds, including **5-O-Methyllatifolin**, are determined using a combination of spectroscopic methods:

- Nuclear Magnetic Resonance (NMR): ^1H NMR, ^{13}C NMR, and 2D-NMR experiments (such as COSY, HSQC, and HMBC) are used to determine the carbon-hydrogen framework of the molecule.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule.
- Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within the molecule, which can be characteristic of certain chromophores.

The definitive structure is established by a thorough analysis of these spectroscopic data and by comparing them with data reported in the literature for similar compounds.^[1]

Logical Workflow for Isolation and Characterization

The following diagram illustrates the general workflow for the isolation and structural elucidation of neoflavonoids like **5-O-Methyllatifolin** from a plant source.



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Figure 1. General workflow for the isolation and characterization of **5-O-Methyllatifolin**.

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References

- 1. [Study on neoflavonoids from heartwood of Dalbergia latifolia] - PubMed [pubmed.ncbi.nlm.nih.gov]
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